5-Phenyl-1,3-oxazole-2-thiol
Overview
Description
5-Phenyl-1,3-oxazole-2-thiol is a chemical compound with the molecular formula C9H7NOS and a molecular weight of 177.23 . It is a pale-yellow solid at room temperature . This compound is used in various research and industrial applications .
Synthesis Analysis
The synthesis of 5-Phenyl-1,3-oxazole-2-thiol and its derivatives often involves the conversion of various benzoic acids into corresponding esters and hydrazides . The synthesized compounds are usually characterized using spectroscopic techniques such as 1H-NMR and LC-MS .Molecular Structure Analysis
The molecular structure of 5-Phenyl-1,3-oxazole-2-thiol has been elucidated using various techniques including 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis . The InChI code for this compound is 1S/C9H7NOS/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H,10,12) .Scientific Research Applications
Corrosion Inhibition
Scientific Field:
Materials Science, specifically corrosion science.
5-Phenyl-1,3-oxazole-2-thiol (5POT)
has been investigated as a corrosion inhibitor in acidic solutions. Its heteroatomic structure and antibacterial properties make it a promising candidate for protecting metal surfaces from corrosion .
Experimental Procedure:
Results:
The presence of 5POT significantly reduces the corrosion rate of the metal sample, demonstrating its effectiveness as a corrosion inhibitor.
Medicinal Chemistry
Scientific Field:
Pharmaceutical chemistry and drug discovery.
Summary:
Oxazole derivatives, including those containing the 5-phenyl substituent, exhibit diverse biological activities. Researchers have explored the potential of 5-Phenyl-1,3-oxazole-2-thiol as a scaffold for designing new drugs .
Experimental Procedure:
Results:
Researchers have identified promising leads based on 5-Phenyl-1,3-oxazole-2-thiol, which may serve as starting points for drug development.
Anticancer Research
Scientific Field:
Oncology and drug discovery.
Summary:
Investigate the potential of 5-Phenyl-1,3-oxazole-2-thiol as an anticancer agent.
Experimental Procedure:
Results:
5-Phenyl-1,3-oxazole-2-thiol exhibits promising anticancer activity, making it a potential candidate for further development.
These are just three of the six applications. If you’d like to explore more, feel free to ask
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .
properties
IUPAC Name |
5-phenyl-3H-1,3-oxazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGRCDVKEPEXFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481520 | |
Record name | 5-phenyl-1,3-oxazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,3-oxazole-2-thiol | |
CAS RN |
16172-23-9 | |
Record name | 5-phenyl-1,3-oxazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenyl-1,3-oxazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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